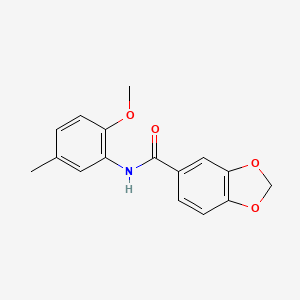

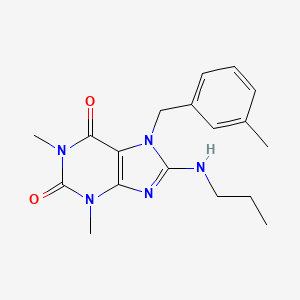

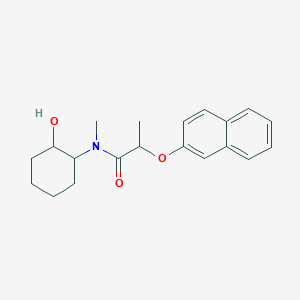

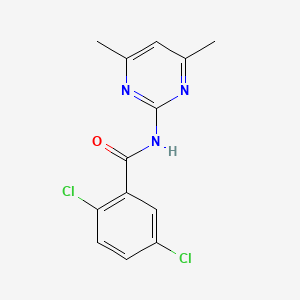

![molecular formula C11H8N2O2S B5538069 8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)

8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

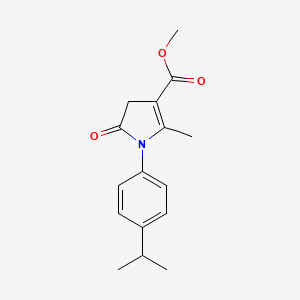

The synthesis of 8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one derivatives involves the reaction of 2-amino-6-methoxybenzothiazole with bis(methylthio)methylene malononitrile in the presence of dimethyl formamide and anhydrous potassium carbonate. This process yields various 2-substituted derivatives through further reactions with arylamines, heterylamines, phenols, and compounds containing active methylene groups (Badne, Swamy, Bhosale, & Kuberkar, 2011). Additionally, pyrimido[2,1-b][1,3]benzothiazoles and benzothiazolo[3,2-a]quinazolines can be synthesized via one-pot three-component reactions from 2-aminobenzothiazole, arylglyoxals, and 1,3-dicarbonyl compounds, showcasing the versatility and efficiency of these synthetic routes (Alizadeh-bami, Mehrabi, & Ranjbar‐Karimi, 2019).

Molecular Structure Analysis

The molecular structure of 8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one derivatives is confirmed via spectroscopic data, including FT-IR, 1H NMR, 13C NMR, ESI-MS, and sometimes single-crystal X-ray analysis. These methods provide detailed insights into the compound's structural characteristics, such as the position of substituents and the nature of the heterocyclic systems involved (Bhoi, Borad, Pithawala, & Patel, 2016).

Chemical Reactions and Properties

8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one undergoes various chemical reactions, leading to a wide array of derivatives. These reactions include condensations with aryl amines, heteryl amines, phenols, and active methylene compounds. The versatility in reactivity allows for the synthesis of compounds with varying biological activities and chemical properties (Baheti, Kapratwar, & Kuberkar, 2002).

Applications De Recherche Scientifique

Synthesis and Antiparasitic Activity

- Synthesis of 4H‐pyrimido[2,1‐b]benzothiazol‐4‐ones : A series of compounds, including 8-methoxy derivatives, were synthesized from substituted 2-aminobenzothiazoles. These compounds were examined for antiparasitic activity, although no significant activity was detected (Alaimo, 1973).

Antimicrobial Activity

- Synthesis and Antibacterial Activity : A study focused on the synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3,4-b]benzothiazole derivatives and their screening for antibacterial activity (Vartale et al., 2008).

- Novel Synthesis and Antimicrobial Activity : This research developed novel derivatives of 8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol and evaluated their antimicrobial properties (Badne et al., 2011).

- Synthesis and Antimicrobial Activity of 2H-pyrimido[2,1-b]benzothiazol-2-ones : This study synthesized 4-Phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones and tested their activity against various bacterial species (Sharma et al., 2010).

Antioxidative and Antiproliferative Activity

- Experimental and Computational Study : A range of benzimidazole/benzothiazole-2-carboxamides was synthesized and evaluated for their antiproliferative activity in vitro and antioxidant capacity (Cindrić et al., 2019).

Anticancer Activity

- Synthesis and In Vitro Anticancer Activity : 8-Chloro-3-cyano-4-imino-2-methylthio-4H-pyrimido derivatives were synthesized and showed remarkable anticancer action across various human cancer cell lines (Lee et al., 2010).

Synthesis of Novel Compounds

- Synthesis of Novel Heterocyclic Scaffolds : A study focused on synthesizing new heterocyclic compounds derived from 8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one for medicinal purposes, assessing their antibacterial, antifungal, and anticancer activities (Hilal et al., 2006).

Synthesis and Anti-Bacterial Screening

- Novel Fused Imino Pyrimido Benzothiazole : This research synthesized and screened 8-chloro-3(phenylcarbonoimidoyl)-10a-H-pyrimido[2,1-b][1,3]benzothiazole-2-thiol derivatives for anti-inflammatory and anti-bacterial activities (Kale and Mene, 2013).

Green Chemistry Protocols

- One-Pot Three-Component Condensation Reaction : An efficient, green chemistry protocol for synthesizing pyrimido[2,1-b]benzothiazoles using one-pot reactions and water as the energy transfer medium (Dandia et al., 2007).

Corrosion Inhibition

- Inhibition of Benzimidazole Derivatives on Iron Corrosion : This study investigated the inhibitive action of benzimidazole derivatives, including 8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one, against iron corrosion in hydrochloric acid solutions (Khaled, 2003).

Propriétés

IUPAC Name |

8-methoxypyrimido[2,1-b][1,3]benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-7-2-3-8-9(6-7)16-11-12-10(14)4-5-13(8)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQZVPAQTWLWON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N3C=CC(=O)N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)

![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)

![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)

![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)

![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)